molecular formula C5H11NO3 B15095215 Methyl (2S)-3-hydroxy-2-(methylamino)propanoate

Methyl (2S)-3-hydroxy-2-(methylamino)propanoate

Cat. No.: B15095215
M. Wt: 133.15 g/mol
InChI Key: YTQRKMWPXMJMTP-BYPYZUCNSA-N
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Description

Methyl (2S)-3-hydroxy-2-(methylamino)propanoate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-3-hydroxy-2-(methylamino)propanoate can be achieved through several methods. One common approach involves the esterification of the corresponding amino acid with methanol in the presence of trimethylchlorosilane. This method is advantageous due to its mild reaction conditions and high yields .

Industrial Production Methods

Industrial production of this compound typically involves the esterification of amino acids using methanol and trimethylchlorosilane. This method is scalable and suitable for large-scale production, making it a preferred choice for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-3-hydroxy-2-(methylamino)propanoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (2S)-3-hydroxy-2-(methylamino)propanoate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (2S)-3-hydroxy-2-(methylamino)propanoate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • Methyl acetate
  • Ethyl acetate
  • Methyl butyrate

Uniqueness

Methyl (2S)-3-hydroxy-2-(methylamino)propanoate is unique due to its specific structure, which includes both an ester and an amino group. This dual functionality allows it to participate in a wider range of chemical reactions compared to other esters .

Properties

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

methyl (2S)-3-hydroxy-2-(methylamino)propanoate

InChI

InChI=1S/C5H11NO3/c1-6-4(3-7)5(8)9-2/h4,6-7H,3H2,1-2H3/t4-/m0/s1

InChI Key

YTQRKMWPXMJMTP-BYPYZUCNSA-N

Isomeric SMILES

CN[C@@H](CO)C(=O)OC

Canonical SMILES

CNC(CO)C(=O)OC

Origin of Product

United States

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